molecular formula C18H15ClF4N2O B5314412 [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methylphenyl)methanone

[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methylphenyl)methanone

Cat. No.: B5314412
M. Wt: 386.8 g/mol
InChI Key: CKJGOCDPUWRHIO-UHFFFAOYSA-N
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Description

4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-ylmethanone is a complex organic compound characterized by the presence of a piperazine ring substituted with a chlorotetrafluorophenyl group and a methanone group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-ylmethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Chlorotetrafluorophenyl Group: The piperazine ring is then reacted with 4-chloro-2,3,5,6-tetrafluorobenzene in the presence of a suitable base to introduce the chlorotetrafluorophenyl group.

    Attachment of Methanone Group: Finally, the compound is reacted with 2-methylbenzoyl chloride to attach the methanone group to the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the methanone group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and chemical stability.

Biology and Medicine

    Pharmacology: The compound has potential as a pharmacophore in the design of new drugs targeting central nervous system disorders due to its piperazine moiety.

    Biochemistry: It can be used in the study of enzyme inhibition and receptor binding assays.

Industry

    Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or insecticides.

    Chemical Manufacturing: It can serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors in the central nervous system, potentially modulating neurotransmitter activity. The chlorotetrafluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-ylmethanone
  • 4-(4-Chloro-2,3,5,6-tetrafluorophenyl)-1-piperazinylmethanone
  • [4-(Chloromethyl)-2,3,5,6-tetrafluorophenyl]methanol

Uniqueness

The uniqueness of 4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both electron-withdrawing (chlorotetrafluorophenyl) and electron-donating (methylphenyl) groups allows for fine-tuning of its reactivity and interaction with biological targets.

Properties

IUPAC Name

[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF4N2O/c1-10-4-2-3-5-11(10)18(26)25-8-6-24(7-9-25)17-15(22)13(20)12(19)14(21)16(17)23/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJGOCDPUWRHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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